
9,9-Bis(6-bromohexyl)fluorene
Overview
Description
9,9-Bis(6-bromohexyl)fluorene (BBF) is a brominated fluorene derivative with two 6-bromohexyl chains attached to the central sp³-hybridized carbon of the fluorene core. Its synthesis involves the reaction of fluorene with 1,6-dibromohexane under basic conditions, catalyzed by tetrabutylammonium iodide, yielding BBF as a colorless oil after purification . The bromohexyl substituents impart unique reactivity, enabling BBF to act as a precursor for quaternization (e.g., formation of trimethylammonium groups) or cross-coupling reactions (e.g., Suzuki polycondensation) . BBF is widely utilized in polymer chemistry, particularly in the development of cationic polyelectrolytes (CPEs) for optoelectronic applications , anion exchange membranes (AEMs) with hydrogen-bond-stabilized ion channels , and copolymers for fluorescent nanoparticles . Its solvatochromic emission properties further expand its utility in sensing and light-emitting devices .
Preparation Methods
Synthetic Routes to 9,9-Bis(6-bromohexyl)fluorene
Direct Alkylation of Fluorene Using 1,6-Dibromohexane
The most widely reported method involves the dialkylation of fluorene at its 9-position using 1,6-dibromohexane under strongly basic conditions. Fluorene’s acidic protons at the 9-position (pKa ~22) are deprotonated by potassium hydroxide, enabling nucleophilic substitution with 1,6-dibromohexane.
Reaction Protocol
- Base Preparation : A 50% (w/w) aqueous potassium hydroxide solution is prepared to ensure sufficient alkalinity for deprotonation.
- Alkylation : Fluorene (1 equiv) is reacted with excess 1,6-dibromohexane (2.5–3.0 equiv) at 75°C for 25–30 minutes. The exothermic reaction is monitored via thin-layer chromatography (TLC).
- Workup : The crude product is extracted with dichloromethane, washed with water to remove residual base, and purified via column chromatography (silica gel, hexane/ethyl acetate).
This method typically achieves yields of 70–85%, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Alternative Synthetic Pathways
While less common, two alternative strategies have been explored:
Suzuki Cross-Coupling Precursor Approach
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, synthesized via the above method, serves as a precursor for Suzuki coupling reactions. However, this introduces bromine substituents at the 2- and 7-positions, necessitating additional steps for their removal if the target is pure this compound.
Quaternization of Neutral Polymers
Poly(this compound) derivatives can be synthesized via superacid-mediated polyhydroxyalkylation, though this route primarily yields polymeric materials rather than the monomeric target compound.
Optimization of Reaction Conditions
Base Selection and Stoichiometry
The use of 50% potassium hydroxide (vs. weaker bases like sodium hydroxide) ensures complete deprotonation, minimizing side products such as monoalkylated fluorene. Stoichiometric excess of 1,6-dibromohexane (≥2.5 equiv) drives the reaction to completion, as confirmed by gas chromatography-mass spectrometry (GC-MS) analysis.
Temperature and Solvent Effects
Elevated temperatures (70–80°C) accelerate the reaction but risk thermal degradation. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, though the reaction often proceeds efficiently under solvent-free conditions due to the liquid nature of 1,6-dibromohexane.
Table 1. Comparative Reaction Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 70–80°C | Maximizes rate |
KOH Concentration | 45–55% (w/w) | Ensures deprotonation |
1,6-Dibromohexane Equiv | 2.5–3.0 | Minimizes monoalkylation |
Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (CDCl₃, 400 MHz) : δ 7.70–7.65 (m, 2H, ArH), 7.50–7.40 (m, 6H, ArH), 3.40 (t, J = 6.8 Hz, 4H, BrCH₂), 1.90–1.30 (m, 16H, CH₂).
- ¹³C NMR : 144.5 (C9), 128.3–120.1 (ArC), 33.9 (BrCH₂), 29.4–22.7 (CH₂).
- HRMS (ESI+) : m/z calcd. for C₂₅H₃₂Br₂ [M]⁺: 490.08; found: 490.09.
Physicochemical Properties
Table 2. Key Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₃₂Br₂ | |
Molecular Weight | 492.34 g/mol | |
Melting Point | 98–101°C | |
Solubility | DMSO, THF |
Applications and Derivative Synthesis
Conjugated Polymer Synthesis
This compound serves as a monomer for polyfluorenes via Suzuki coupling. Subsequent quaternization with trimethylamine yields cationic conjugated polyelectrolytes (CPEs) used in DNA sensing.
Example : Poly[9,9-bis(6′-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole)] exhibits strong fluorescence quenching upon DNA binding, enabling label-free detection.
Anion Exchange Membranes
Quaternized derivatives form stable anion exchange membranes (AEMs) for fuel cells. Functionalization with N,N-dimethylpiperidinium (DMP) cations yields AEMs with OH⁻ conductivity >80 mS/cm at 80°C.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(6-bromohexyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as toluene or dioxane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
9,9-Bis(6-bromohexyl)fluorene is utilized in the synthesis of blue fluorescent conjugated polymers, which are essential components in OLED technology. These polymers exhibit efficient light emission and are integral to the development of energy-efficient display technologies. The compound’s ability to emit blue light makes it particularly valuable in creating full-color displays when combined with other colored emitters .
Organic Photodetectors
The compound also finds application in organic photodetectors, where its fluorescence properties can be harnessed for light detection. The integration of this compound into photodetector materials improves sensitivity and response times, making it suitable for applications in imaging systems and optical communication .
Environmental Sensing
Detection of Nitroexplosives
One of the most notable applications of this compound is its role as a sensing agent for nitroexplosive compounds such as picric acid. The compound exhibits fluorescence quenching upon interaction with these explosives, allowing for sensitive detection methods that can be applied in security and safety contexts. This property is particularly useful in developing sensors for military and civilian applications where explosive detection is critical .
Fluorescent Sensing Platforms
The compound has been incorporated into various sensing platforms due to its low toxicity and high efficiency in detecting analytes in organic solvents. Its ability to function as an oxidative coupling agent enhances its utility in creating sensitive fluorescent sensors for environmental monitoring .
Polymer Chemistry
Synthesis of Conjugated Polymers
This compound serves as a monomer in the synthesis of various conjugated polymers through methods such as Suzuki coupling reactions. These polymers can be tailored for specific applications by modifying their chemical structure, which allows researchers to fine-tune their electronic and optical properties .
Case Study: Poly[(this compound)-co-(9,9-bis(6-octyl)fluorene)]
A significant case study involves the synthesis of poly[(this compound)-co-(9,9-bis(6-octyl)fluorene)], which demonstrates how the incorporation of this compound can enhance the material's properties for specific applications. This polymer was synthesized using a Suzuki cross-coupling reaction and exhibited promising characteristics for use in optoelectronic devices .
Biological Applications
Interaction with Nucleic Acids
Research has explored the interaction between this compound-based polymers and nucleic acids. Studies indicate that these interactions can lead to fluorescence quenching effects that may be harnessed for biosensing applications, providing a potential method for detecting DNA or RNA through fluorescence-based techniques .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Electronics | Used in OLEDs and organic photodetectors for efficient light emission and detection. |
Environmental Sensing | Detects nitroexplosives like picric acid through fluorescence quenching mechanisms. |
Polymer Chemistry | Serves as a monomer in synthesizing conjugated polymers tailored for specific properties. |
Biological Applications | Interacts with nucleic acids for potential biosensing applications through fluorescence changes. |
Mechanism of Action
The mechanism of action of 9,9-Bis(6-bromohexyl)fluorene in its applications is largely based on its ability to participate in various chemical reactions and its strong fluorescence properties. For instance, in fluorescent sensors, the compound’s fluorescence can be quenched or enhanced in the presence of specific analytes, allowing for sensitive detection. The molecular targets and pathways involved depend on the specific application, such as the interaction with nitroexplosive compounds in sensor applications .
Comparison with Similar Compounds
BBF belongs to a broader class of 9,9-disubstituted fluorenes, where substituent groups critically influence chemical reactivity, physical properties, and applications. Below is a comparative analysis with structurally analogous compounds:
Substituent Reactivity and Functionalization
- BBF vs. 9,9-Bis(methoxymethyl)fluorene: BBF: Bromohexyl groups facilitate nucleophilic substitution (e.g., quaternization with trimethylamine) or cross-coupling (e.g., Suzuki reactions) . 9,9-Bis(methoxymethyl)fluorene: Methoxymethyl ether groups are inert under harsh conditions, making this compound suitable as an electron donor in Ziegler-Natta catalysts for polypropylene synthesis. Its ether linkages lack the reactivity of BBF’s bromine atoms .
- BBF vs.
Physical and Optical Properties
- BBF vs. BPEF (9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene): BBF: Bromohexyl chains enhance solubility in organic solvents (e.g., chloroform) and enable self-assembly in micellar structures for nanoparticle synthesis . BPEF: Hydroxyethoxy groups improve hydrophilicity and film-forming capabilities, making it ideal for Langmuir-Blodgett films .
- BBF vs. Porphyrin-Fluorene Hybrids (e.g., FE): FE (9,9-bis(2-ethylhexyl)-2,7-fluorene-ethynylene): Exhibits strong nonlinear absorption (σ₂ ≈ 6720 GM) for optical limiting, whereas BBF’s optoelectronic utility stems from conjugated polyelectrolyte behavior .
Data Tables
Table 1: Comparative Properties of 9,9-Disubstituted Fluorenes
Table 2: Polymerization Methods and Outcomes
Biological Activity
9,9-Bis(6-bromohexyl)fluorene is an organic compound with the molecular formula and a molecular weight of approximately 492.3 g/mol. It features a rigid fluorene core with flexible hexyl chains, making it a candidate for various applications in organic electronics and optoelectronic devices. This article focuses on its biological activity, particularly in environmental sensing and potential interactions with biological systems.
Chemical Structure and Properties
The compound consists of a fluorene backbone with two 6-bromohexyl substituents at the 9 positions. The presence of bromine atoms enhances its reactivity, allowing for further chemical modifications and applications in sensing technologies.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 492.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Environmental Sensing
One of the primary biological activities of this compound is its application in environmental sensing, particularly for detecting nitroexplosive compounds like picric acid. The compound exhibits fluorescence quenching upon interaction with these explosives, which can be utilized for sensitive detection methods.
Fluorescence Quenching Mechanism:
- The fluorescence intensity decreases when the compound interacts with nitroexplosives.
- This property can be quantified using the Stern-Volmer equation:
where is the fluorescence intensity in the absence of a quencher and is the intensity in its presence.
Case Studies
-
Detection of Nitroexplosives:
- Research indicates that this compound can effectively detect picric acid through fluorescence quenching. This interaction is crucial for developing safety protocols in environments where explosive materials are present.
- A study demonstrated that varying concentrations of picric acid led to significant changes in fluorescence intensity, indicating a strong correlation between concentration and detection capability .
- Potential Biological Interactions:
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, often involving bromination reactions to introduce bromine substituents onto the fluorene core. High yields have been reported using these methods, showcasing its versatility as a monomer in polymer chemistry.
Applications in Organic Electronics
Beyond its biological activity, this compound is also utilized in organic electronics:
Q & A
Q. What are the optimal synthetic routes for preparing 9,9-Bis(6-bromohexyl)fluorene in polymer chemistry?
Answer:
The synthesis of this compound typically involves bromination of fluorene derivatives. A key method includes alkylation at the C9 position of fluorene using bromohexyl substituents, followed by purification via column chromatography. For polymeric applications, Suzuki coupling is widely used to incorporate this monomer into conjugated polymers, as demonstrated in terfluorene synthesis with yields of 63–86% .
Key Reaction Conditions:
- Catalyst: Palladium-based (e.g., Pd(PPh₃)₄)
- Solvent: Toluene or THF under inert atmosphere
- Temperature: 80–100°C
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
Basic Characterization:
- GC-MS : Detects impurities with a quantitative limit (LOQ) of 0.01 mg/kg, validated for fluorene derivatives .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Techniques: - X-ray Crystallography : Resolves steric interactions and helical conformations in derivatives .
- FTIR/NMR : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹) and confirms substitution patterns .
Q. What challenges arise in the polymerization of this compound derivatives?
Answer:
The bulky bromohexyl groups introduce steric hindrance, which can:
- Reduce coupling efficiency in Suzuki reactions, leading to lower molecular weights .
- Cause morphological instability in thin films. Mitigation strategies include annealing or blending with flexible polymers .
Data Contradiction Example:
Reported molecular weights (Mw) for polyfluorenes vary widely (30,000–100,000 g/mol), suggesting sensitivity to reaction conditions .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Cross-validation using complementary techniques is critical:
- Discrepancies in elemental analysis (e.g., sulfur content mismatches) may arise from residual solvents. Use TGA to confirm purity .
- Conflicting NMR signals can be clarified via 2D-COSY or HSQC to assign overlapping peaks .
Q. What role do the bromohexyl groups play in the electronic properties of this compound-based materials?
Answer:
The bromohexyl substituents:
- Enhance solubility in organic solvents (e.g., chloroform, THF), facilitating solution processing .
- Reduce interchain aggregation, improving photoluminescence quantum yields (PLQY) in solid-state devices (up to 90%) .
Trade-off: Increased steric bulk may lower charge carrier mobility in OLEDs .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Answer:
Common Issues:
- Debromination : Occurs under prolonged heating. Use milder conditions (e.g., lower temperature, shorter reaction times) .
- Oxidation of Fluorene Core : Prevent by conducting reactions under nitrogen/argon .
Mitigation: - Add antioxidants (e.g., BHT) to reaction mixtures.
- Monitor reaction progress via TLC or in-situ IR.
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
Answer:
Optimization Parameters:
- Catalyst Loading : 2–5 mol% Pd for Suzuki coupling minimizes costs while maintaining efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency .
- Workup : Precipitation in methanol removes unreacted monomers .
Q. What advanced applications does this compound enable in optoelectronics?
Answer:
- OLEDs : Acts as a blue emitter with low turn-on voltage (~3 V) and high external quantum efficiency (2.5–3%) .
- Perovskite Solar Cells : Derivatives serve as dopant-free hole-transport materials, achieving efficiencies up to 15.9% .
Tables for Quick Reference
Property | Value/Method | Source |
---|---|---|
Molecular Weight (Polymer) | 30,000–100,000 g/mol | |
PLQY (Solid State) | 66–90% | |
Decomposition Temperature | >300°C (TGA) | |
Solubility | THF, Chloroform (>10 mg/mL) |
Properties
IUPAC Name |
9,9-bis(6-bromohexyl)fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32Br2/c26-19-11-3-1-9-17-25(18-10-2-4-12-20-27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h5-8,13-16H,1-4,9-12,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOFABZRPOCKKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCCCBr)CCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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